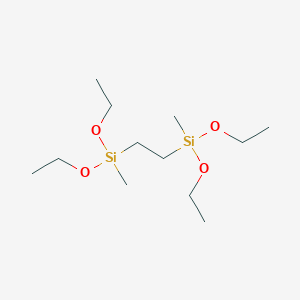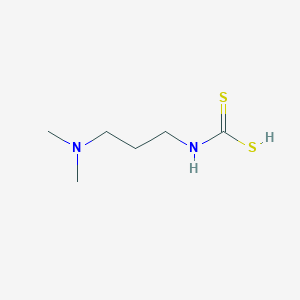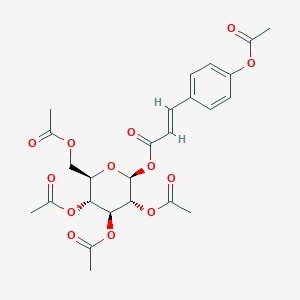
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid, also known as diiodosalicylic acid (DISA), is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The mechanism of action of DISA in inducing apoptosis in cancer cells is not fully understood. However, studies have suggested that DISA may inhibit the activity of certain enzymes, such as topoisomerase II and histone deacetylase, which are involved in cell division and growth. Additionally, DISA has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and cell death.
Biochemical And Physiological Effects
DISA has been shown to have several biochemical and physiological effects. In cancer cells, DISA induces apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential. Additionally, DISA has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis. In materials science, DISA has been used as a linker molecule in the synthesis of MOFs, leading to the formation of porous materials with high surface area and gas adsorption capacity. In environmental science, DISA has been shown to effectively remove heavy metals such as lead and cadmium from contaminated water.
Advantages And Limitations For Lab Experiments
One of the advantages of using DISA in lab experiments is its relatively simple synthesis method. Additionally, DISA has been shown to have low toxicity in vitro, making it a promising candidate for further studies. However, one limitation of using DISA in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments. Additionally, the mechanism of action of DISA is not fully understood, which can make it challenging to design experiments to investigate its effects.
Future Directions
There are several future directions for research on DISA. In medicinal chemistry, further studies are needed to investigate the potential of DISA as a cancer therapy. This includes studies on the pharmacokinetics and toxicity of DISA in vivo, as well as investigations into its efficacy in combination with other anti-cancer drugs. In materials science, research on the synthesis and properties of DISA-based MOFs is ongoing, with potential applications in gas storage and separation. In environmental science, further studies are needed to investigate the potential of DISA for the removal of other heavy metals from contaminated water. Additionally, studies on the mechanism of action of DISA are needed to better understand its effects and design more effective experiments.
Synthesis Methods
The synthesis of DISA involves the reaction of 4-hydroxyphenol with 3,5-diiodobenzoic acid in the presence of a catalyst, such as copper(II) acetate. The reaction results in the formation of DISA as a white crystalline solid. This synthesis method has been reported in several scientific studies, and the purity of the synthesized compound can be confirmed using analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy.
Scientific Research Applications
DISA has been studied for its potential applications in several scientific fields, including medicinal chemistry, materials science, and environmental science. In medicinal chemistry, DISA has been investigated for its anti-cancer properties. Studies have shown that DISA can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer therapy. In materials science, DISA has been used as a precursor for the synthesis of metal-organic frameworks (MOFs), which are porous materials with potential applications in gas storage and separation. In environmental science, DISA has been studied for its ability to remove heavy metals from contaminated water.
properties
CAS RN |
1838-55-7 |
|---|---|
Product Name |
4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic acid |
Molecular Formula |
C13H8I2O4 |
Molecular Weight |
482.01 g/mol |
IUPAC Name |
4-(4-hydroxyphenoxy)-3,5-diiodobenzoic acid |
InChI |
InChI=1S/C13H8I2O4/c14-10-5-7(13(17)18)6-11(15)12(10)19-9-3-1-8(16)2-4-9/h1-6,16H,(H,17,18) |
InChI Key |
LPNQFIJWELQLRO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(=O)O)I |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)C(=O)O)I |
synonyms |
4-(p-Hydroxyphenoxy)-3,5-diiodobenzoic Acid; 3,5-Diiodo-4-(4’-hydroxyphenoxy)benzoic Acid; 4-(4-Hydroxyphenoxy)-3,5-diiodobenzoic Acid; 3,5-Diiodothyroformic Acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



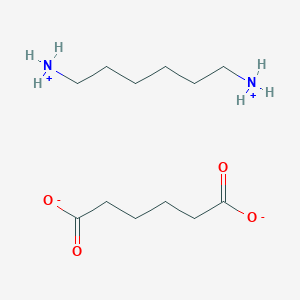
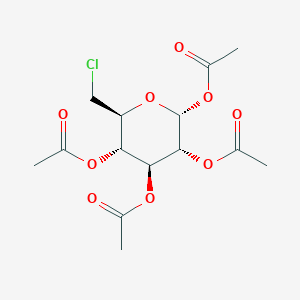


![6-Chloro-2,3-dimethylimidazo[1,2-b]pyridazine](/img/structure/B106404.png)
![11-Ethoxy-4-methoxy-5-methyl-[1,3]dioxolo[4,5-b]acridin-10-one](/img/structure/B106405.png)

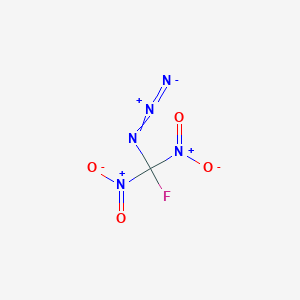
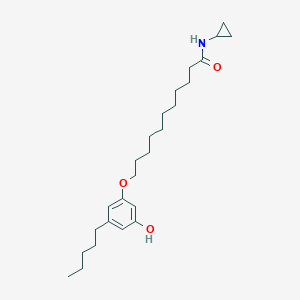
![1H-Pyrazolo[4,3-c]pyridine](/img/structure/B106415.png)
![Phenol, 4-bromo-2,6-bis[(5-bromo-2-hydroxyphenyl)methyl]-](/img/structure/B106418.png)
